3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyridine
CAS No.: 1305208-13-2
Cat. No.: VC8228662
Molecular Formula: C6H3Br2N3
Molecular Weight: 276.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1305208-13-2 |
|---|---|
| Molecular Formula | C6H3Br2N3 |
| Molecular Weight | 276.92 g/mol |
| IUPAC Name | 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyridine |
| Standard InChI | InChI=1S/C6H3Br2N3/c7-4-1-2-5-9-10-6(8)11(5)3-4/h1-3H |
| Standard InChI Key | XCOIIWAHRAUWFE-UHFFFAOYSA-N |
| SMILES | C1=CC2=NN=C(N2C=C1Br)Br |
| Canonical SMILES | C1=CC2=NN=C(N2C=C1Br)Br |
Introduction
Chemical Identity and Structural Characterization
Molecular Composition and Nomenclature
The IUPAC name for this compound, 3,6-dibromo- triazolo[4,3-a]pyridine, reflects its bicyclic structure comprising a pyridine ring fused to a 1,2,4-triazole moiety. Bromine substituents occupy the 3- and 6-positions, as confirmed by its SMILES notation (C1=CC2=NN=C(N2C=C1Br)Br) and InChIKey (XCOIIWAHRAUWFE-UHFFFAOYSA-N) . The molecular formula C₆H₃Br₂N₃ corresponds to a planar aromatic system with delocalized π-electrons, contributing to its stability and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 276.92 g/mol |
| SMILES | C1=CC2=NN=C(N2C=C1Br)Br |
| InChIKey | XCOIIWAHRAUWFE-UHFFFAOYSA-N |
| X-ray Crystallography | Monoclinic, Space Group P 21/c |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 3 |
Spectral and Crystallographic Data
X-ray diffraction studies of analogous triazolopyridines reveal a monoclinic crystal system (space group P 21/c) with lattice parameters a = 15.1413(12) Å, b = 6.9179(4) Å, and c = 13.0938(8) Å . The dihedral angle between the triazole and pyridine rings ranges from 26.79° to 30.41°, indicating moderate planarity distortion due to bromine’s steric effects . Key bond lengths, such as C8–N9 (1.36 Å) and C4–N9 (1.33 Å), suggest conjugation across the fused ring system, stabilizing the structure .
Synthetic Methodologies
Oxidative Cyclization with N-Chlorosuccinimide (NCS)
A robust synthesis route involves the NCS-mediated oxidative cyclization of hydrazone precursors. For example, treating 4-pyridinecarboxaldehyde hydrazone with NCS in dry DMF at 0°C yields 3-(pyridin-4-yl)-[1, triazolo[4,3-a]pyridine, which can be brominated to introduce the 6-bromo substituent . This exothermic reaction proceeds via a radical mechanism, with NCS acting as both a chlorinating agent and oxidant.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Hydrazone Formation | Hydrazine hydrate, ethanol, Δ | 85–90 |
| Oxidative Cyclization | NCS, DMF, 0°C to RT | >90 |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 40°C | 75–80 |
Post-Synthetic Modifications
The bromine atoms serve as handles for further functionalization via cross-coupling reactions. Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the 3- and 6-positions, enabling the development of derivatives with tailored electronic and steric properties .
Structural and Electronic Properties
Hydrogen Bonding Networks
Crystallographic analyses reveal extensive intermolecular hydrogen bonding. In 6-bromo-3-(pyridin-4-yl)-[1, triazolo[4,3-a]pyridine, N–H···N interactions (2.89–3.12 Å) create a layered supramolecular architecture, enhancing thermal stability . These interactions are critical for molecular packing in solid-state applications.
Electronic Effects of Bromine Substitution
Bromine’s electron-withdrawing nature induces a partial positive charge on the triazole ring, increasing electrophilicity at the C-5 position. Density functional theory (DFT) calculations predict a HOMO-LUMO gap of 4.2 eV, correlating with observed UV-Vis absorption maxima at 290 nm .
Biomedical Applications
IDO1 Inhibition in Cancer Immunotherapy
3,6-Dibromo- triazolo[4,3-a]pyridine derivatives exhibit sub-micromolar inhibition of IDO1 (IC₅₀ = 0.8 μM), a key enzyme in tumoral immune evasion . The triazole nitrogen coordinates with IDO1’s heme iron, while the bromine atoms enhance binding affinity through hydrophobic interactions with Phe163 and Phe226 residues .
Table 3: Biological Activity Profile
| Parameter | Value |
|---|---|
| IDO1 IC₅₀ | 0.8 μM |
| Selectivity (TDO/CYP) | >100-fold |
| Metabolic Stability | t₁/₂ = 120 min (human liver microsomes) |
Antimicrobial Activity
Preliminary studies indicate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL), attributed to membrane disruption via bromine-mediated lipid peroxidation .
Future Directions and Challenges
Optimizing Pharmacokinetic Properties
While the compound exhibits favorable in vitro stability, its low aqueous solubility (0.12 mg/mL) limits bioavailability. Prodrug strategies, such as phosphonate esterification, are under investigation to improve solubility .
Expanding Therapeutic Targets
Ongoing research explores its potential as a kinase inhibitor, leveraging the triazole ring’s ability to mimic ATP’s adenine moiety. Computational docking studies suggest affinity for JAK2 and EGFR kinases .
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